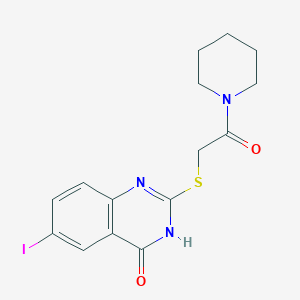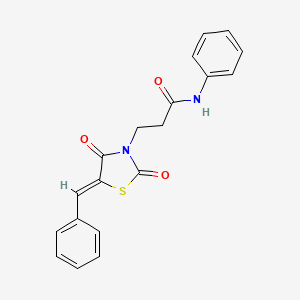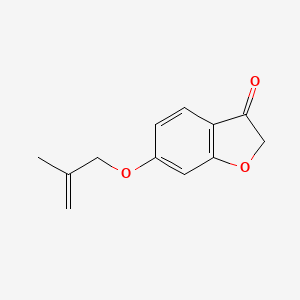
6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the iodo group and the piperidinyl moiety in this compound potentially enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group is introduced via iodination reactions, often using iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the Piperidinyl Moiety: The piperidinyl group is incorporated through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol derivative with the quinazolinone core under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The iodo group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the iodo group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the iodo group may enhance its binding affinity to certain targets, while the piperidinyl moiety could influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one: Lacks the sulfanyl group.
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one: Lacks the iodo group.
6-iodo-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one: Different substitution pattern.
Uniqueness
The combination of the iodo group, piperidinyl moiety, and sulfanyl linkage in 6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one makes it unique. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
6-iodo-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O2S/c16-10-4-5-12-11(8-10)14(21)18-15(17-12)22-9-13(20)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7,9H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUPSXXGBZXEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B6042732.png)
![N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B6042738.png)
![ETHYL 5-ETHYL-2-{[(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B6042745.png)
![8-chloro-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B6042749.png)
![Oxolan-2-ylmethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6042752.png)
![2-(1-(4-ethoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6042756.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B6042768.png)

![1-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B6042793.png)
![2-[1-cyclohexyl-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6042806.png)

![N-[2-(3-hydroxypiperidin-1-yl)ethyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B6042824.png)
![1-(2-methoxybenzyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6042835.png)
![3-[1-(1H-imidazol-1-ylmethyl)propyl]-5-methylquinazolin-4(3H)-one](/img/structure/B6042843.png)
